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Compound Name: Veledimex racemate

Cat. No.: B560628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Veledimex racemate is a synthetic, orally bioavailable small molecule activator ligand for the

RheoSwitch Therapeutic System® (RTS®), a gene expression control technology. In the

context of its primary clinical application, veledimex is used to control the expression of

interleukin-12 (IL-12) from an adenoviral vector (Ad-RTS-hIL-12) administered intratumorally for

the treatment of solid tumors, most notably glioblastoma. This technical guide provides a

comprehensive overview of the publicly available safety and toxicology data for veledimex
racemate. It is intended to serve as a resource for researchers, scientists, and drug

development professionals interested in the safety profile of this compound.

While extensive preclinical toxicology studies are a standard requirement for investigational

new drugs, detailed quantitative data and specific experimental protocols for veledimex
racemate are not extensively available in the public domain. This guide summarizes the

available clinical safety information and outlines the general principles of non-clinical toxicology

studies relevant to a small molecule of this class.

Mechanism of Action and Therapeutic Context
Veledimex's primary function is to activate a proprietary gene switch, which in turn initiates the

transcription of a therapeutic gene, such as IL-12. The toxicity profile of the overall therapeutic

approach (Ad-RTS-hIL-12 plus veledimex) is therefore a combination of the effects of the
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adenoviral vector, the expressed therapeutic protein (IL-12), and veledimex itself. The ability to

control IL-12 expression by administering and withdrawing veledimex allows for the

management of IL-12-related toxicities.

Signaling Pathway for Controlled IL-12 Expression
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Caption: Simplified signaling pathway of veledimex-activated IL-12 expression.

Clinical Safety Profile
The majority of available safety data for veledimex comes from its use in clinical trials for

glioblastoma in combination with Ad-RTS-hIL-12.

Summary of Clinical Adverse Events
In clinical studies, the adverse events associated with the veledimex and Ad-RTS-hIL-12

combination therapy were found to be dose-related, predictable, and reversible upon

discontinuation of veledimex. A 20 mg dose of veledimex was determined to have a more

favorable risk-benefit profile compared to higher doses of 30 mg and 40 mg, which were

associated with increased toxicities.

Table 1: Summary of Key Clinical Safety Findings
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Feature Observation Citation

Dose-limiting Toxicities

Higher doses (30 mg and 40

mg) were associated with

increased treatment-emergent

adverse events (TEAEs).

[1][2]

Reversibility

Drug-related adverse events

were reported to be reversible

upon withholding or

discontinuing the veledimex

dose.

[1][3]

Predictability

Toxicities were generally

predictable and consistent with

the mechanism of action (i.e.,

immune system activation due

to IL-12).

[3]

Well-Tolerated Dose

The 20 mg dose of veledimex

was identified as the cohort

with fewer toxicities and was

selected for further

investigation.

Healthy Subjects

In a pharmacokinetic study in

healthy subjects, veledimex

was reported to be well-

tolerated.

Preclinical Toxicology
Detailed, quantitative data from dedicated preclinical toxicology studies on veledimex
racemate are not publicly available. Standard preclinical toxicology programs for small

molecules intended for clinical investigation typically include studies on acute, subchronic, and

chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive and

developmental toxicity. The following sections outline the general methodologies for such

studies.
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General Experimental Workflow for Preclinical
Toxicology
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Caption: A generalized workflow for preclinical toxicology studies.

Acute, Subchronic, and Chronic Toxicity
Experimental Protocol (General)

Objective: To determine the potential for toxicity after single (acute) and repeated

(subchronic, chronic) dosing.

Species: Typically conducted in two mammalian species, one rodent (e.g., rat) and one non-

rodent (e.g., dog).

Administration: The route of administration should be the same as the intended clinical route

(oral for veledimex).
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Dose Levels: A range of doses, including a control group, a low dose, a mid-dose, and a high

dose (intended to produce some toxicity).

Endpoints:

Clinical observations (daily)

Body weight and food consumption (weekly)

Hematology and clinical chemistry (at specified intervals and at termination)

Urinalysis

Gross pathology at necropsy

Organ weights

Histopathological examination of tissues

Data Presentation (Hypothetical)

The following tables are illustrative of how data from such studies would be presented. Note:

The data in these tables are hypothetical and for illustrative purposes only, as specific data for

veledimex racemate is not publicly available.

Table 2: Hypothetical Acute Oral Toxicity of Veledimex in Rodents

Species Sex LD50 (mg/kg) Clinical Signs

Rat Male >2000

No mortality or

significant clinical

signs observed.

Rat Female >2000

No mortality or

significant clinical

signs observed.

Table 3: Hypothetical 28-Day Repeat-Dose Oral Toxicity of Veledimex - Key Findings
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Species Dose (mg/kg/day) Key Findings
NOAEL
(mg/kg/day)

Rat 0, 50, 200, 800

Dose-dependent

increase in liver

enzymes at ≥200

mg/kg/day.

50

Dog 0, 20, 80, 320

Mild gastrointestinal

upset at ≥80

mg/kg/day.

20

NOAEL: No Observed Adverse Effect Level

Genotoxicity
Experimental Protocol (General)

Objective: To assess the potential of the compound to induce genetic mutations or

chromosomal damage.

Standard Battery of Tests:

Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.

In vitro Mammalian Cell Assay: To assess for chromosomal aberrations or mutations (e.g.,

mouse lymphoma assay).

In vivo Assay: To evaluate chromosomal damage in a whole animal model (e.g.,

micronucleus test in rodents).

Data Presentation (Hypothetical)

Table 4: Hypothetical Genotoxicity Profile of Veledimex Racemate
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Assay System
Concentration/Dos
e Range

Result

Ames Test S. typhimurium, E. coli Up to 5000 µ g/plate Negative

In vitro Chromosomal

Aberration
Human Lymphocytes Up to 1000 µg/mL Negative

In vivo Micronucleus

Test
Mouse Bone Marrow Up to 2000 mg/kg Negative

Carcinogenicity
Experimental Protocol (General)

Objective: To assess the carcinogenic potential of the compound after long-term

administration.

Species: Typically conducted in two rodent species.

Duration: 18-24 months.

Endpoints: Histopathological examination for neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity
Experimental Protocol (General)

Objective: To evaluate the potential effects of the compound on fertility, embryonic and fetal

development, and pre- and postnatal development.

Study Segments:

Fertility and Early Embryonic Development: Dosing in males and females prior to and

during mating.

Embryo-Fetal Development: Dosing in pregnant females during organogenesis.

Pre- and Postnatal Development: Dosing in pregnant and lactating females.
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Conclusion
The available clinical data suggests that veledimex racemate, when used as an activator

ligand for the RTS® gene therapy system, has a manageable safety profile. The adverse

events are primarily related to the expression of the therapeutic protein (IL-12) and are dose-

dependent and reversible. The 20 mg dose has been identified as being relatively well-

tolerated in the context of glioblastoma treatment.

A comprehensive assessment of the toxicology of veledimex racemate is limited by the lack of

publicly available data from dedicated preclinical studies. The information provided herein on

the standard methodologies for such studies serves as a general framework for understanding

the types of safety evaluations a small molecule like veledimex would undergo during its

development. For a complete and detailed understanding of the non-clinical safety profile of

veledimex, access to the full preclinical toxicology reports as submitted to regulatory agencies

would be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ZIOPHARM Oncology Falls Some More After Experimental Gene Therapy is Tied to
'Higher Than Expected' Toxicity - BioSpace [biospace.com]

2. trial.medpath.com [trial.medpath.com]

3. ir.alaunos.com [ir.alaunos.com]

To cite this document: BenchChem. [Veledimex Racemate: An In-Depth Technical Review of
the Safety and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560628#veledimex-racemate-safety-profile-and-
toxicology-data]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b560628?utm_src=pdf-body
https://www.benchchem.com/product/b560628?utm_src=pdf-body
https://www.benchchem.com/product/b560628?utm_src=pdf-custom-synthesis
https://www.biospace.com/ziopharm-oncology-falls-some-more-after-experimental-gene-therapy-is-tied-to-higher-than-expected-toxicity
https://www.biospace.com/ziopharm-oncology-falls-some-more-after-experimental-gene-therapy-is-tied-to-higher-than-expected-toxicity
https://trial.medpath.com/clinical-trial/ec7f236113f66f02/evaluation-ad-rts-hil-12-veledimex-nivolumab-glioblastoma
https://ir.alaunos.com/static-files/4c88d684-6c0d-422b-8e77-7b0fdcc8e0a8
https://www.benchchem.com/product/b560628#veledimex-racemate-safety-profile-and-toxicology-data
https://www.benchchem.com/product/b560628#veledimex-racemate-safety-profile-and-toxicology-data
https://www.benchchem.com/product/b560628#veledimex-racemate-safety-profile-and-toxicology-data
https://www.benchchem.com/product/b560628#veledimex-racemate-safety-profile-and-toxicology-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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